Cas no 6953-72-6 (a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI))
6953-72-6 structure
Product Name:a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI)
CAS No:6953-72-6
MF:C28H26O8
MW:490.501248836517
CID:519042
PubChem ID:14058143
Update Time:2025-04-19
a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI) Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI)
- (7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
- Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-α-D-galactopyranoside
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside
- W-203548
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidenehexopyranoside #
- 6953-72-6
- Di-O-benzoyl methyl 4,6-benzylidene-.alpha.-d-galactoside
- CGMUHSNJRXPSSA-LRSHIYBASA-N
-
- Inchi: 1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28+/m1/s1
- InChI Key: CGMUHSNJRXPSSA-LRSHIYBASA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1COC(C1C=CC=CC=1)O2)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC
Computed Properties
- Exact Mass: 490.16278
- Monoisotopic Mass: 490.16276778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 89.5Ų
Experimental Properties
- PSA: 89.52
- LogP: 3.92310
a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI) Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
6953-72-6 (a-D-Galactopyranoside, methyl4,6-O-(phenylmethylene)-, dibenzoate (9CI)) Related Products
- 12738-64-6(sucrose benzoate)
- 113544-59-5(2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)
- 9004-35-7(Cellulose acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk